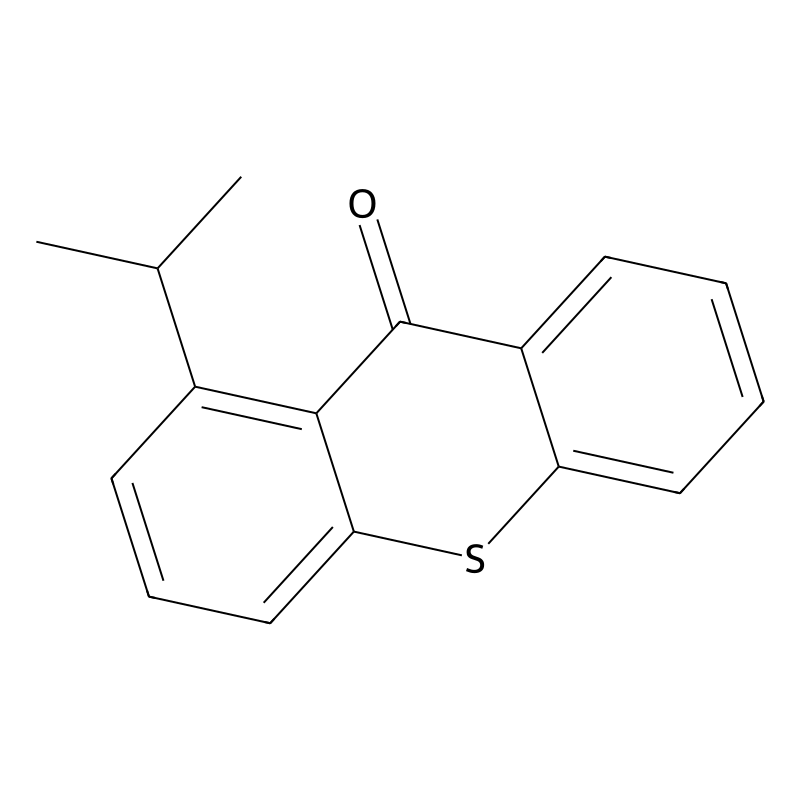

Isopropylthioxanthone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Dye for Analytical Chemistry

Isopropylthioxanthone exhibits fluorescent properties, making it a valuable tool in analytical chemistry for the detection and quantification of various substances. Its fluorescence intensity changes upon interaction with specific analytes, allowing for sensitive and selective detection. For example, research has demonstrated its effectiveness in the determination of polycyclic aromatic hydrocarbons (PAHs) in environmental samples [].

Photochemical Agent in Photochemistry

Isopropylthioxanthone possesses photochemical properties, meaning it can undergo reactions when exposed to light. This characteristic makes it a valuable tool in photochemistry for initiating and controlling light-induced reactions. Upon light absorption, the molecule transitions to an excited state, promoting reactions with other molecules present in the reaction mixture. This allows researchers to control reaction pathways and achieve desired product formation [].

Reagent in Organic Synthesis

Isopropylthioxanthone serves as a reagent in organic synthesis, facilitating the formation of complex organic molecules. Its specific role can vary depending on the reaction conditions and desired outcome. For instance, research has explored its use as a catalyst for the synthesis of various heterocyclic compounds, showcasing its potential in creating intricate molecular structures [].

Tool for Studying Enzyme Kinetics and Protein-Protein Interactions

The unique properties of isopropylthioxanthone make it a valuable tool for studying enzyme kinetics and protein-protein interactions. Its fluorescence can be used to monitor these processes in real-time, providing valuable insights into reaction rates and binding affinities between molecules [, ].

Isopropylthioxanthone, also known as 2-Isopropylthioxanthone, is an aromatic compound with the molecular formula and a molecular weight of 254.35 g/mol. It is primarily recognized for its role as a photoinitiator in various photochemical applications, particularly in printing and polymerization processes. This compound is characterized by its thioxanthone structure, which contributes to its photophysical properties, including a high triplet energy and long triplet lifetime, making it effective in initiating radical polymerization reactions under UV light .

Isopropylthioxanthone's unique combination of high reactivity as a photoinitiator and its specific interactions with biological systems make it a compound of significant interest in both industrial applications and research contexts.

Isopropylthioxanthone has been associated with cytotoxicity in biological systems. Research indicates that it can cause significant cellular damage, particularly through the generation of reactive oxygen species when exposed to light. Additionally, traces of this compound have been detected in food products, raising concerns about its safety and potential health implications . The interaction of isopropylthioxanthone with biological membranes has been studied to understand its effects on cell viability and membrane integrity .

Several methods are employed for the synthesis of isopropylthioxanthone:

- Condensation Reaction: A common method involves the reaction of p-isopropyl thiophenol with o-chlorobenzoic acid under specific conditions to yield isopropylthioxanthone .

- One-Step Reaction: Another approach utilizes 2,2'-dithiodiphenyl formic acid as a raw material along with cumene and concentrated sulfuric acid as both solvent and catalyst. This method has demonstrated high yields (up to 91%) under controlled reflux conditions .

Isopropylthioxanthone finds extensive applications across various industries:

- Photoinitiator in Printing: It is widely used in the printing industry for UV curing processes due to its ability to initiate polymerization upon UV exposure .

- Polymer Chemistry: Its role as a photoinitiator extends to polymer chemistry, where it facilitates the formation of polymers through radical mechanisms .

- Research Tool: It serves as a model compound in studies investigating photo

Isopropylthioxanthone shares structural similarities with other thioxanthones and aromatic ketones but exhibits unique properties that distinguish it from these compounds. Below are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thioxanthone | Aromatic Ketone | High triplet energy; used in photo

XLogP3 4.6

Other CAS

75081-21-9

Wikipedia

Isopropyl-9H-thioxanthen-9-one

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|